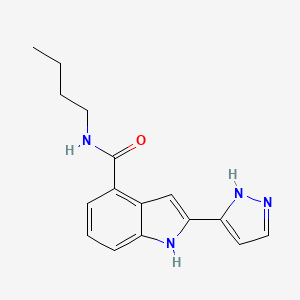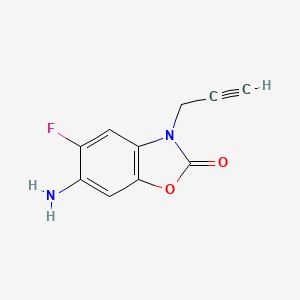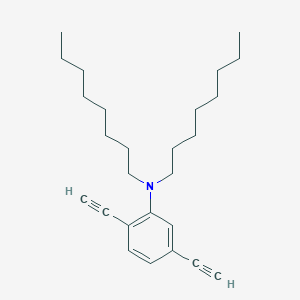![molecular formula C5H9N3O2S2 B14220449 Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- CAS No. 828920-42-9](/img/structure/B14220449.png)
Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- is a chemical compound with the molecular formula C5H9N3O2S2. It is a derivative of methanesulfonamide and contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- typically involves the reaction of methanesulfonamide with a thiazole derivative. One common method is the alkylation or arylation of sulfonamides. For example, the N-methylation of sulfonamides can be achieved using methanol in the presence of a carbonate salt as a catalyst . Another method involves the use of trimethyl phosphate and calcium hydroxide to enable heteroatom methylation under mild conditions .
Industrial Production Methods
Industrial production of methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
Methanesulfonamide: A simpler sulfonamide derivative without the thiazole ring.
Trifluoromethanesulfonamide: Contains a trifluoromethyl group, offering different chemical properties and reactivity.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: A more complex derivative with additional functional groups.
Uniqueness
Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- is unique due to the presence of both the thiazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
828920-42-9 |
|---|---|
分子式 |
C5H9N3O2S2 |
分子量 |
207.3 g/mol |
IUPAC名 |
N-[5-(methylamino)-1,3-thiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C5H9N3O2S2/c1-6-4-3-7-5(11-4)8-12(2,9)10/h3,6H,1-2H3,(H,7,8) |
InChIキー |
DSRHGPHVHGNCDH-UHFFFAOYSA-N |
正規SMILES |
CNC1=CN=C(S1)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)

![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)


![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)


![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)
![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
